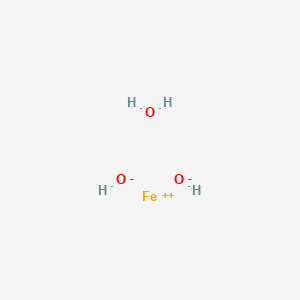

Iron(2+);dihydroxide;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iron(2+);dihydroxide;hydrate, also known as iron(II) hydroxide hydrate, is an inorganic compound with the chemical formula Fe(OH)₂·xH₂O. It is commonly referred to as ferrous hydroxide. This compound is typically a greenish solid, although it can appear white when pure. It is known for its limited solubility in water and its tendency to oxidize when exposed to air, forming iron(III) hydroxide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Iron(II) hydroxide hydrate can be synthesized through the reaction of iron(II) salts with hydroxide ions. A common laboratory method involves the reaction of iron(II) sulfate with sodium hydroxide:

FeSO4+2NaOH→Fe(OH)2+Na2SO4

This reaction produces iron(II) hydroxide as a precipitate. The reaction must be carried out in an oxygen-free environment to prevent oxidation of iron(II) to iron(III).

Industrial Production Methods

In industrial settings, iron(II) hydroxide is often produced as a by-product in the synthesis of other iron compounds. For example, it can form during the production of siderite (iron carbonate) if the crystal growth conditions are not perfectly controlled .

Analyse Des Réactions Chimiques

Types of Reactions

Iron(II) hydroxide undergoes several types of chemical reactions, including:

- When exposed to air, iron(II) hydroxide oxidizes to form iron(III) hydroxide:

Oxidation: 4Fe(OH)2+O2+2H2O→4Fe(OH)3

Under anaerobic conditions, iron(II) hydroxide can be reduced by protons to form magnetite (iron(II,III) oxide) and molecular hydrogen:Reduction: 3Fe(OH)2→Fe3O4+H2+2H2O

Common Reagents and Conditions

Common reagents used in reactions with iron(II) hydroxide include strong bases like sodium hydroxide and oxidizing agents like oxygen. The conditions often involve controlling the atmosphere to prevent unwanted oxidation or reduction.

Major Products

The major products formed from reactions involving iron(II) hydroxide include iron(III) hydroxide and magnetite, depending on the reaction conditions.

Applications De Recherche Scientifique

Iron(II) hydroxide has a range of applications in scientific research and industry:

Water Treatment: It is used in water treatment processes to remove contaminants like arsenic, selenium, and phosphate.

Battery Technology: Iron(II) hydroxide is used in Nickel-Iron batteries as an active material.

Radiation Shielding: Due to its ability to absorb neutrons, iron(II) hydroxide is used in nuclear energy systems for radiation shielding.

Mécanisme D'action

The mechanism by which iron(II) hydroxide exerts its effects depends on its application. In water treatment, it adsorbs contaminants onto its surface, where they are subsequently reduced by iron(II) ions. In batteries, it undergoes redox reactions, cycling between iron(II) and iron(III) states to store and release energy .

Comparaison Avec Des Composés Similaires

Iron(II) hydroxide can be compared with other iron compounds such as:

Iron(III) hydroxide: Unlike iron(II) hydroxide, iron(III) hydroxide is a brown compound formed by the oxidation of iron(II) hydroxide.

Iron(II) oxide: This compound is similar in that it contains iron in the +2 oxidation state, but it differs in its structure and properties.

Iron(II) hydride: This is a less stable compound compared to iron(II) hydroxide and has limited practical applications.

Iron(II) hydroxide is unique in its ability to undergo reversible redox reactions, making it valuable in applications like battery technology and water treatment.

Propriétés

Numéro CAS |

50599-28-5 |

|---|---|

Formule moléculaire |

FeH4O3 |

Poids moléculaire |

107.88 g/mol |

Nom IUPAC |

iron(2+);dihydroxide;hydrate |

InChI |

InChI=1S/Fe.3H2O/h;3*1H2/q+2;;;/p-2 |

Clé InChI |

ZTEAHBPTRRHAEW-UHFFFAOYSA-L |

SMILES canonique |

O.[OH-].[OH-].[Fe+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)

![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)

![2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-](/img/structure/B14245524.png)

![1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol](/img/structure/B14245533.png)

![2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid](/img/structure/B14245540.png)

![Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-](/img/structure/B14245546.png)

![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)